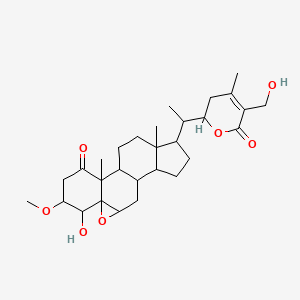

3-Methoxy-2,3-dihydrowithaferin-A

Beschreibung

Contextualization within Withanolide Chemistry

Withanolides are a group of C28-steroidal lactones built upon an ergostane skeleton. wikipedia.org These compounds are characterized by a nine-carbon side chain that forms a δ-lactone ring. nih.gov The structural diversity of withanolides, which now number over 900 reported compounds, arises from various modifications to the steroid nucleus and the side chain, including epoxidation, hydroxylation, and rearrangements. nih.gov

Based on their structural variations, withanolides are classified into at least 22 different types. mdpi.com The core structure of 3-Methoxy-2,3-dihydrowithaferin-A places it within the withanolide group. Its nomenclature indicates a withaferin A scaffold with the addition of a methoxy (B1213986) group at the third carbon and the reduction of the double bond between the second and third carbons. nih.gov This seemingly minor alteration can have a significant impact on the molecule's three-dimensional shape and, consequently, its interaction with biological targets. Research has shown that modifications to the A-ring of withanolides, such as the one seen in this compound, can abrogate certain biological activities observed in the parent compound, withaferin A. nih.govscispace.com

Botanical Sources and Isolation

This compound, along with other withanolides, is primarily found in plants belonging to the Solanaceae family, commonly known as the nightshade family. wikipedia.org

Primary Plant Species: Withania somnifera

The most prominent botanical source of this compound is Withania somnifera, also known as Ashwagandha or Indian ginseng. nih.govnih.gov This plant is a cornerstone of traditional Ayurvedic medicine and is cultivated in drier regions of India, Nepal, and the Mediterranean. nih.govnih.gov Various parts of the W. somnifera plant, including the roots and leaves, have been found to contain a rich array of withanolides. mums.ac.irmedium.com

The isolation of this compound from W. somnifera typically involves extraction of the plant material with solvents like methanol (B129727) or a mixture of chloroform and methanol. nih.govresearchgate.net This is followed by a series of chromatographic techniques to separate the complex mixture of phytochemicals. For instance, a chlorinated withanolide and nine other known withanolides, including 3-methoxy-2,3-dihydrowithaferin A, were isolated from Withania somnifera using spectroscopic methods for structural elucidation. researchgate.netku.eduku.edu In one specific instance, recrystallization from a chloroform-acetone mixture yielded the purified compound. nih.gov

Other Solanaceae Genera and Species

While Withania somnifera is the primary source, withanolides have been identified in numerous other genera within the Solanaceae family. These include Acnistus, Datura, Iochroma, Lycium, Nicandra, Physalis, and Solanum. wikipedia.orgnih.gov Although the presence of this compound is most frequently reported in W. somnifera, the investigation of other Solanaceae species remains an active area of research for discovering new withanolides and understanding their distribution. For example, a study on Physalis longifolia resulted in the isolation of several withanolides, including 3β-methoxy-2,3-dihydrowithaferin A. nih.gov

Historical Overview of Relevant Withanolide Research

The journey of withanolide research began in the 1960s with the isolation of withaferin A from Withania somnifera. nih.govresearchgate.net This discovery marked a significant milestone, unveiling a new class of natural products with potent biological activities. nih.gov Early research focused on elucidating the chemical structures of these compounds, which was a challenging task given the analytical technologies of the time.

The initial structural work laid the foundation for decades of subsequent investigations into the chemistry and biological properties of withanolides. The identification of numerous withanolide chemotypes, based on their distinct substitution patterns, has been a key aspect of this research. jrhm.org Over the years, advancements in spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have greatly facilitated the identification and characterization of new withanolides, including this compound. researchgate.net The continued exploration of the Solanaceae family has led to the discovery of a vast and structurally diverse array of withanolides, making it a prominent area of natural product research. nih.gov

Eigenschaften

IUPAC Name |

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O7/c1-14-10-21(35-26(33)17(14)13-30)15(2)18-6-7-19-16-11-24-29(36-24)25(32)22(34-5)12-23(31)28(29,4)20(16)8-9-27(18,19)3/h15-16,18-22,24-25,30,32H,6-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTMIPAPOLDOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)OC)C)O5)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10330885 | |

| Record name | NSC328419 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73365-94-3 | |

| Record name | DIHYDROWITHAFERIN-A,3- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC328419 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10330885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Regulation

Isoprenoid Pathway Involvement

The building blocks for all terpenoids, including withanolides, are the five-carbon isomers isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org Plants utilize two distinct and autonomous pathways to generate these essential precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the non-mevalonate, or 2-C-methyl-D-erythritol-4-phosphate (MEP), pathway situated in the plastids. frontiersin.orgnih.govsigmaaldrich.com Both pathways are significantly involved in the biosynthesis of withanolides. nih.gov

The cytosolic MVA pathway is a primary contributor to the isoprenoid precursors needed for withanolide synthesis. researchgate.net Research involving carbon labeling studies on withaferin A, a closely related withanolide, has demonstrated that the MVA pathway provides approximately 75% of the carbon skeleton. nih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a key regulatory step in this pathway. nih.gov Further enzymatic steps then convert mevalonate into IPP and DMAPP. nih.gov

Key Enzymatic Steps in Withanolide Biogenesis

Following the synthesis of IPP and DMAPP, these precursors are assembled into larger molecules that form the backbone of withanolides. The pathway is a branch of phytosterol biosynthesis, diverting intermediates towards the formation of the characteristic steroidal lactone structure. nih.gov

A pivotal enzyme in this process is farnesyl diphosphate (B83284) synthase (FPPS), which catalyzes the sequential condensation of IPP with DMAPP to form geranyl pyrophosphate (GPP), and then another IPP molecule to form farnesyl pyrophosphate (FPP). nih.gov FPP stands at a critical branch point. Two molecules of FPP are then condensed in a head-to-head fashion by squalene (B77637) synthase (SQS) to produce squalene. nih.govnih.gov This step is considered a major rate-limiting step and effectively channels the carbon flux from the general isoprenoid pathway specifically toward the biosynthesis of triterpenoids and steroids, including withanolides. nih.govmdpi.com Overexpression of the squalene synthase gene in Withania somnifera has been shown to enhance the production of withanolides. nih.govnumberanalytics.com Squalene is subsequently epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256), which is then cyclized by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, a key progenitor of phytosterols (B1254722) and withanolides. nih.govnumberanalytics.com

| Enzyme | Abbreviation | Pathway/Process | Function |

| HMG-CoA Reductase | HMGR | Mevalonate (MVA) Pathway | Catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step. nih.gov |

| DXP Synthase | DXS | Non-Mevalonate (MEP) Pathway | Catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde-3-phosphate to form DXP. nih.gov |

| DXP Reductoisomerase | DXR | Non-Mevalonate (MEP) Pathway | Catalyzes the conversion of DXP to MEP. nih.gov |

| Farnesyl Diphosphate Synthase | FPPS | Isoprenoid Biosynthesis | Synthesizes farnesyl pyrophosphate (FPP) from IPP and DMAPP. nih.gov |

| Squalene Synthase | SQS | Triterpenoid/Steroid Biosynthesis | Catalyzes the condensation of two FPP molecules to form squalene. nih.govnih.gov |

| Squalene Epoxidase | SQE | Triterpenoid/Steroid Biosynthesis | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govnumberanalytics.com |

| Cycloartenol Synthase | CAS | Triterpenoid/Steroid Biosynthesis | Catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol. nih.govnih.gov |

| Cytochrome P450s | CYPs | Withanolide Tailoring | Involved in hydroxylation, oxidation, and other modifications that create diverse withanolide structures. mdpi.comnumberanalytics.com |

Influence of Plant Chemotypes and Genetic Factors on Withanolide Production

The production and accumulation of specific withanolides, such as 3-Methoxy-2,3-dihydrowithaferin-A, are highly dependent on the plant's genetic makeup and environmental conditions. nih.govnih.gov Different genetic variants, or chemotypes, of Withania somnifera exhibit significant variations in their withanolide profiles. nih.gov For instance, studies have shown that the expression of key biosynthetic genes like WsDXS is higher in the leaves of high withanolide-accumulating chemotypes. nih.gov

| Factor | Description | Impact on Withanolide Production |

| Plant Chemotype | Genetically distinct variants within a species (W. somnifera). | Leads to significant qualitative and quantitative differences in the profile of accumulated withanolides. For example, chemotype NMITLI-118 shows high levels of withanolides corresponding to high expression of the WsDXS gene. nih.gov |

| Genetic Regulation | Control of gene expression for biosynthetic enzymes. | Transcription factors (e.g., WsWRKY1) and specific genes (e.g., CYPs, SMT1) regulate the flow through the pathway, influencing the final products. mdpi.comnih.gov Silencing or overexpressing these genes can alter phytosterol and withanolide levels. nih.gov |

| Tissue-Specific Biosynthesis | Different plant organs synthesize different withanolides. | Leaves and roots of W. somnifera can have distinct withanolide profiles, indicating that biosynthesis occurs de novo in different tissues rather than being transported. nih.govcimap.res.in |

| Environmental Factors | Abiotic stresses like light, temperature, and salinity. | Can induce the expression of biosynthetic genes and lead to increased production of withanolides as part of the plant's defense mechanism. nih.govmdpi.com |

Chemical Synthesis and Semi Synthetic Derivatization

Strategies for De Novo Chemical Synthesis of Withanolides

The de novo or total synthesis of withanolides is a complex undertaking due to their intricate molecular architecture. nih.govnih.gov Key challenges include the stereoselective construction of the steroidal A/B/C/D ring system, the installation of various oxygen functionalities, and the formation of the characteristic δ-lactone side chain with correct stereochemistry at the C-20 and C-22 positions. nih.govrsc.org

Early synthetic efforts laid the groundwork for accessing the withanolide core. For instance, the first total synthesis of Withaferin A, a parent compound for many derivatives, was a lengthy 32-step process. nih.govchemrxiv.org More recent strategies aim to improve efficiency and scalability. A notable approach involves a divergent synthesis strategy that allows for the creation of multiple withanolides from a common intermediate. nih.govchemrxiv.org This is often enabled by late-stage functionalization, where key oxidative modifications are introduced towards the end of the synthetic sequence. nih.gov

Key reactions and strategies employed in the total synthesis of withanolides include:

Diels-Alder reactions to construct the core ring system.

Sharpless epoxidation and other stereoselective oxidation methods to install hydroxyl and epoxide groups. rsc.org

Schenck ene reactions , often involving singlet oxygen, for allylic oxidation. nih.govrsc.orgresearchgate.net

Vinylogous aldol reactions for building the lactone side chain. rsc.orgresearchgate.net

Wharton transposition for the formation of specific functionalities in the A ring. rsc.orgresearchgate.net

| Synthetic Strategy | Description | Key Reactions | Challenges |

| Linear Synthesis | Step-by-step construction of the molecule from a simple starting material. | Sequential bond-forming and functional group manipulation. | Very long sequences, low overall yield, accumulation of waste. |

| Convergent Synthesis | Separate synthesis of key fragments of the molecule, which are then combined. | Fragment coupling, late-stage cyclizations. | Requires highly reliable coupling reactions. |

| Divergent Synthesis | Creation of a common intermediate that can be converted into multiple different target molecules. nih.govchemrxiv.org | Late-stage functionalization (e.g., C-H oxidation), protecting group strategies. nih.gov | Requires robust and selective late-stage reactions. |

| Biomimetic Synthesis | Mimicking the proposed biosynthetic pathway of the natural product. nih.gov | Polyene cyclizations, enzyme-inspired cascade reactions. | Understanding of biosynthetic pathways can be incomplete. |

Semi-Synthetic Approaches from Related Withanolides (e.g., Withaferin A)

Given the challenges of total synthesis, semi-synthetic modification of abundant, naturally occurring withanolides like Withaferin A is a more practical and widely used approach for generating derivatives such as 3-Methoxy-2,3-dihydrowithaferin-A. mdpi.com Withaferin A possesses several reactive sites, including an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide, and an unsaturated lactone, which are amenable to chemical modification. mdpi.comnih.gov

This compound is a direct derivative of Withaferin A. nih.govresearchgate.netresearchgate.net Its synthesis involves the modification of the A-ring's α,β-unsaturated ketone system. This transformation is achieved through a conjugate addition (Michael addition) of methanol (B129727) across the C2-C3 double bond. This reaction simultaneously reduces the double bond and introduces a methoxy (B1213986) group at the C-3 position.

The reaction is typically stereoselective, yielding the 3β-methoxy derivative. nih.govmdpi.com This stereochemical outcome is dictated by the steric environment of the steroid nucleus, where the incoming nucleophile (methoxide) preferentially attacks from the less hindered α-face, leading to the formation of a β-oriented C-O bond after protonation. Docking studies have been performed on 3β-methoxy-Withaferin-A to understand its interaction with protein binding domains. nih.govmdpi.com

Beyond methoxylation at C-3, a wide array of structural modifications have been applied to Withaferin A and other withanolides to explore structure-activity relationships (SAR) and develop new therapeutic agents. mdpi.comnih.gov These modifications target the various functional groups on the withanolide scaffold.

Key Structural Modifications:

Acylation: Hydroxyl groups, particularly at C-4 and C-27, are often acylated (e.g., acetylated) to enhance properties like cell membrane permeability and cytotoxic activity. nih.gov

Hydroxylation: The introduction of additional hydroxyl groups can modulate the biological activity of the molecule. mdpi.com Microbial biotransformation is one method used to achieve selective hydroxylation at positions that are difficult to access through conventional chemistry. acs.org

Epoxide Ring Opening: The 5β,6β-epoxide is a key functional group contributing to cytotoxicity. acs.org It can be opened under various conditions to yield diols or other functionalized analogs.

Lactone Modification: The unsaturated lactone in the side chain is another critical site for biological activity and can be targeted for modification.

Conjugation: Withaferin A has been conjugated with molecules like cysteine and glutathione, which can influence its pharmacological properties. nih.govmdpi.com

Cycloadditions: The C2-C3 double bond in the A-ring can participate in cycloaddition reactions to create novel, complex heterocyclic systems fused to the steroid core. nih.gov For example, 1,3-dipolar cycloadditions have been used to synthesize spiro-pyrrolizidino-oxindole adducts of Withaferin A. nih.gov

These efforts have generated large libraries of withanolide analogs, allowing researchers to identify key structural features responsible for their diverse biological effects. nih.gov

| Analog Type | Modification Site | Example Modification | Reported Outcome |

| Acylated Analogs nih.gov | C-4, C-27 Hydroxyls | Acetylation | Enhanced cytotoxicity |

| Cysteine/Glutathione Conjugates nih.govmdpi.com | Ring A/Epoxide | Thiol addition | Neuroprotective properties |

| Spiro-pyrrolizidino Adducts nih.gov | Ring A (C2-C3) | 1,3-Dipolar Cycloaddition | Potential anticancer compounds |

| Biotinylated Probes nih.gov | C-27 Hydroxyl | Attachment of biotin via a linker | Tool for target identification |

| Iodohydrin Analogs acs.org | Epoxide Ring | Reaction with triphenylphosphine/iodine | Intermediates for further synthesis |

Prodrug strategies are employed to improve the physicochemical properties, bioavailability, or targeting of a drug, which is released in its active form in vivo. For withanolides, this approach is being explored to enhance their therapeutic potential.

A notable example is 2,3-dihydrowithaferin A-3β-O-sulfate, a naturally occurring compound found in Withania somnifera grown under aeroponic conditions. nih.govresearchgate.net This molecule is structurally similar to this compound, featuring a modification at the C-3 position of the saturated A-ring. It is considered a potential prodrug of Withaferin A. nih.gov The sulfate (B86663) group increases the water solubility of the compound. It is hypothesized that in vivo, sulfatase enzymes could cleave the sulfate group, and subsequent elimination could regenerate the C2-C3 double bond, releasing the active Withaferin A. nih.gov The bioactivities of this sulfated analog, including inhibition of cancer cell proliferation, were found to parallel those of Withaferin A itself. nih.gov

This example highlights a viable strategy for overcoming potential delivery challenges associated with the parent withanolide by masking key functional groups with bioreversible moieties.

Structure Activity Relationship Sar Studies of 3 Methoxy 2,3 Dihydrowithaferin a

Comparative Analysis with Withaferin A (WA)

Differential Effects on Normal Cell Cytotoxicity

A significant distinction between 3-Methoxy-2,3-dihydrowithaferin-A (3βmWi-A) and its parent compound, Withaferin A (WA), lies in their effects on normal, healthy cells. While WA has demonstrated cytotoxic effects and can induce oxidative stress in normal cells, 3βmWi-A exhibits a contrasting, protective role. nih.gov Studies have shown that 3βmWi-A is well-tolerated by normal cells even at concentrations ten times higher than those at which WA shows toxicity. nih.gov In fact, 3βmWi-A has been found to be largely non-cytotoxic and promotes the survival of normal human cells under various stress conditions. nih.govresearchgate.net It actively protects normal cells against a range of stressors, including oxidative stress, UV radiation, and chemical-induced stress. nih.govnih.gov This cytoprotective effect is a key differentiator from WA, which is known to be toxic to normal cells in vitro. researchgate.net

Divergent Impacts on Specific Molecular Targets and Signaling Pathways

The differing cellular effects of 3βmWi-A and WA can be attributed to their divergent interactions with molecular targets and signaling pathways. WA is known to bind with high efficacy to proteins like vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), leading to the downregulation of effector proteins involved in cancer cell metastasis, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). nih.gov In contrast, 3βmWi-A has been shown to be ineffective in this regard. nih.gov While WA treatment leads to a significant reduction and aggregation of vimentin, 3βmWi-A does not produce the same effect. nih.gov

Furthermore, the signaling pathways activated by the two compounds differ significantly. 3βmWi-A induces pro-survival and anti-stress signaling through the activation of the pAkt/MAPK pathway. nih.gov This pathway is associated with cell survival and protection against toxicity. nih.gov Conversely, WA is known to activate pathways leading to apoptosis and cell cycle arrest. researchgate.net Additionally, 3βmWi-A has been identified as a modulator of the circadian clock, acting as an inverse agonist for RAR-related orphan receptor α (RORα). nih.gov This interaction leads to a dose-dependent elongation of circadian rhythms in both cancer and normal cells. nih.gov

Significance of the 2,3-Dihydro and 3-Methoxy Substitutions on Bioactivity

The structural modifications at the C-2 and C-3 positions of the withanolide scaffold are critical in defining the bioactivity of 3βmWi-A. The presence of the 2,3-dihydro and 3-methoxy groups is directly linked to its lack of cytotoxicity and its cytoprotective properties. nih.govnih.gov The saturation of the double bond at C-2 and C-3, creating the 2,3-dihydro form, and the addition of a methoxy (B1213986) group at the C-3 position are key to its altered biological function compared to WA. nih.govnih.gov These substitutions are responsible for its inability to effectively bind to targets like vimentin, which is a key interaction for the anti-metastatic activity of WA. nih.gov The introduction of a methoxy group can significantly affect the bioactivity of a compound, and in the case of 3βmWi-A, it leads to a shift from cytotoxicity to cytoprotection. nih.govnih.gov

Contributions of the Epoxy Functional Group at C-5,6 to Biological Functions

The 5β,6β-epoxy group in ring B is a crucial functional group for the cytotoxicity of many withanolides. researchgate.netnih.gov This epoxide ring is considered essential for the anticancer activity of compounds like Withaferin A. nih.gov Studies have shown that the conversion of this epoxide ring to other functional groups, such as a thioepoxide or the cleavage of the epoxide to form a diol, can lead to a significant reduction in cytotoxic activity. researchgate.net However, there is also evidence suggesting that in some cases, the replacement of the epoxy group with a double bond can retain cytotoxic activity against certain cancer cell lines, indicating that its importance can be cell-type specific. nih.gov For some biological activities, such as anti-Helicobacter pylori activity, the presence of an epoxide group at C-6/C-7, along with hydroxyl groups at other positions, may play a role. nih.gov

Influence of Hydroxyl Group Orientations in the A Ring on Biological Effects

The carbocyclic A ring of withanolides is a critical region for modulating biological activity, and modifications to its structure, including the orientation and substitution of hydroxyl groups, can lead to significant changes in efficacy. Structure-activity relationship (SAR) studies reveal that the A ring's functionality is a key determinant of the molecule's interaction with biological targets. nih.gov The presence of a carbonyl group at the C-1 position has been identified as a necessary feature for retaining biological activity. researchgate.net

Research into the SAR of withanolides has demonstrated that the A ring enone and the 5,6-epoxide are essential for the cytotoxicity of these compounds. researchgate.net The saturation of the 2,3-double bond, as seen in 2,3-dihydrowithaferin A, and the subsequent introduction of substituents, profoundly impacts the compound's biological profile. In the case of this compound, the presence of a methoxy group at the 3-position with a specific stereochemistry (3β) is a defining feature. nih.gov This compound has been identified as a metabolite of Withaferin A. researchgate.net

Studies on various withanolide analogues highlight the sensitivity of biological activity to A-ring modifications. For instance, the conversion of the 5,6-epoxide ring into a thioepoxide or the cleavage of this ring to form hydroxyl groups can result in a 10 to 25-fold decrease in cytotoxicity against various cancer cell lines. researchgate.net Furthermore, the introduction of a 3-azido analogue of Withaferin A was reported to cause a 35-fold increase in cytotoxic activity, underscoring the significant role of A-ring substitutions. researchgate.net

The orientation of these groups is also crucial. While specific comparative data on the alpha versus beta orientation of the 3-methoxy group in 2,3-dihydrowithaferin-A is not extensively detailed in the provided context, the general principles of withanolide SAR suggest that such stereochemical changes would likely alter the molecule's binding affinity to its targets. For example, the introduction of a β-hydroxyl group at other positions, such as C-12, has been shown to reduce cytotoxicity. researchgate.net The cytotoxicity of a related compound, 2,3-dihydrowithaferin A-3β-O-sulfate, has been quantified, providing insight into how substitutions at this position affect activity. researchgate.net

The following table presents data on the cytotoxic effects of withanolide analogues with modifications in the A ring, illustrating the impact of these structural changes.

Table 1: Cytotoxicity of A-Ring Modified Withanolide Analogues

| Compound | Modification | Cell Line | Cytotoxicity (IC₅₀ in µM) |

|---|---|---|---|

| Withaferin A | Parent Compound | CHP-100 | Not specified in results |

Molecular Mechanisms of Action

Modulation of Intracellular Signaling Pathways

Unlike its parent compound Withaferin-A, which can induce oxidative stress, 3-Methoxy-2,3-dihydrowithaferin-A has been identified as a potent cytoprotective agent. nih.govnih.gov It demonstrates the ability to shield normal cells from various stressors, including oxidative, chemical, and UV radiation-induced damage. nih.govresearchgate.netresearchgate.net This protective quality is rooted in its capacity to modulate key intracellular signaling pathways.

Molecular evidence demonstrates that this compound exerts its protective effects through the activation of the pAkt/MAPK (Protein Kinase B/Mitogen-Activated Protein Kinase) pathway. nih.govresearchgate.net This signaling cascade is central to regulating cell growth, proliferation, and survival. By activating this pathway, the compound helps to fortify normal cells against cytotoxic insults. nih.gov In stark contrast to Withaferin-A, this compound is well-tolerated by normal cells even at high concentrations. nih.govresearchgate.net

A key characteristic of this compound is its induction of anti-stress and pro-survival signaling. nih.govnih.govresearchgate.net This activity allows the compound to protect normal cells from the toxicity associated with a variety of stress factors. nih.gov This pro-survival function underscores a fundamental difference between this compound and Withaferin-A, with the former promoting cell resilience and the latter often being associated with cytotoxic outcomes in various cell types. nih.govresearchgate.net

Interaction with Nuclear Receptors and Circadian Clock Regulation

Beyond its role in stress-response pathways, this compound has been identified as a novel modulator of the circadian clock. researchgate.netnih.gov This function is mediated through its interaction with specific nuclear receptors that are integral components of the cellular timekeeping machinery.

Research has shown that this compound directly interacts with the RAR-Related Orphan Receptor α (RORα), a nuclear receptor that plays a crucial role in the positive regulation of the core clock gene Bmal1. researchgate.netnih.gov The compound functions as an inverse agonist for RORα. researchgate.netnih.gov While the interaction is characterized as weak, it is significant enough to influence the receptor's activity. researchgate.netnih.gov

| Parameter | Value | Source |

| Function | Inverse agonist for RORα | researchgate.netnih.gov |

| IC50 | 11.3 μM | researchgate.netnih.gov |

| Dissociation Constant (Kd) | 5.9 μM | researchgate.netnih.gov |

This table summarizes the interaction parameters of this compound with RORα.

A direct consequence of its interaction with RORα is the ability of this compound to lengthen the period of the circadian clock. researchgate.netnih.gov This effect has been observed in a dose-dependent manner in various cellular models, including Sarcoma 180 cancer cells and normal fibroblast cells such as NIH3T3 and spontaneously immortalized mouse embryonic fibroblasts (MEFs). researchgate.netnih.gov

The compound's influence extends to the expression of key circadian genes. Studies have demonstrated that this compound can, in a dose-dependent fashion, upregulate the mRNA expression and promoter activities of Bmal1. researchgate.netnih.gov It also upregulates the nuclear orphan receptors Rora (the gene encoding RORα) and Nr1d1 (the gene encoding REV-ERBα). researchgate.netnih.gov These genes form a critical stabilization loop for the oscillatory expression of Bmal1, a central component of the molecular clock. researchgate.netnih.gov Nr1d1 itself acts as a transcriptional repressor of Bmal1, creating a feedback loop that is essential for maintaining circadian rhythmicity. uniprot.orgresearchgate.net

| Target Gene | Effect of this compound | Source |

| Bmal1 | Upregulation of mRNA expression and promoter activity | researchgate.netnih.gov |

| Rora | Upregulation of mRNA expression and promoter activity | researchgate.netnih.gov |

| Nr1d1 | Upregulation of mRNA expression and promoter activity | researchgate.netnih.gov |

This table details the observed effects of this compound on the expression of core circadian genes.

Interplay with Molecular Chaperones and Protein Homeostasis Mechanisms

The cellular machinery for maintaining protein homeostasis, or proteostasis, is critical for normal cell function and survival. Molecular chaperones, such as mortalin and heat shock proteins (HSPs), play a pivotal role in this network by assisting in the proper folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of damaged proteins for degradation. The compound this compound has been shown to interact with these systems, exhibiting distinct effects compared to its close structural analog, Withaferin A.

Influence on Mortalin-p53 Protein-Protein Interactions

Mortalin, a member of the Hsp70 family of proteins, is a crucial chaperone protein with a significant role in cellular homeostasis and stress response. In the context of cancer biology, mortalin is of particular interest due to its interaction with the tumor suppressor protein p53. Mortalin can bind to p53 in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting its tumor-suppressive functions, which include inducing apoptosis and cell cycle arrest. mdpi.comfrontiersin.org The disruption of the mortalin-p53 complex is a key therapeutic strategy to reactivate p53 in cancer cells.

Withaferin A has been demonstrated to interfere with the interaction between mortalin and p53. researchgate.netnih.gov Computational and experimental studies have shown that Withaferin A can dock at the substrate-binding domain of mortalin, leading to the release of p53 and the subsequent activation of its downstream signaling pathways. researchgate.netplos.org

In contrast, the introduction of a 3β-methoxy group in this compound appears to attenuate this activity. Bioinformatics and molecular docking studies have revealed that this compound possesses a weaker binding affinity for its molecular targets, including mortalin, when compared to Withaferin A. researchgate.net This reduced interaction potential is believed to be a primary reason for the attenuated anticancer potency of this compound. researchgate.netnih.gov While its parent compound actively disrupts the mortalin-p53 complex, the methoxy (B1213986) derivative exhibits a diminished capacity to do so, highlighting a significant structure-activity relationship.

Table 1: Comparative Binding Affinity of Withaferin A and its Analogs with Mortalin

| Compound | Binding Affinity to Mortalin | Effect on Mortalin-p53 Interaction | Reference |

|---|---|---|---|

| Withaferin A | Strong | Disrupts interaction | researchgate.netplos.org |

| This compound | Weaker than Withaferin A | Attenuated disruption | researchgate.net |

| Withanone | Comparable to MKT-077 (known inhibitor) | Disrupts interaction | mdpi.com |

Modulation of Heat Shock Protein (Hsp) Activity and Client Protein Degradation

Heat shock proteins are a family of proteins that are induced in response to cellular stress. They function as molecular chaperones, playing a critical role in maintaining protein quality control. Hsp90, in particular, is essential for the stability and function of a wide range of "client" proteins, many of which are oncoproteins critical for cancer cell proliferation and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov

Withaferin A has been identified as an inhibitor of Hsp90. nih.gov It binds to the C-terminus of Hsp90, inhibiting its chaperone activity through an ATP-independent mechanism. nih.gov This inhibition leads to the degradation of Hsp90 client proteins and the induction of Hsp70, a molecular signature of Hsp90 inhibition. nih.gov

The modulatory effect of this compound on HSP activity appears to differ significantly from that of Withaferin A. While Withaferin A has been shown to affect the expression of Hsp27, a small heat shock protein, this compound was found to be ineffective in this regard. This suggests that the 3β-methoxy group alters the compound's ability to interact with and modulate the heat shock response pathway. The weaker binding potential of this compound to its molecular targets likely extends to its interaction with Hsp90, resulting in a reduced capacity to inhibit its chaperone function and trigger the subsequent degradation of client proteins. researchgate.net

Mechanisms of Oxidative Stress Response Protection

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to cellular damage and contribute to various pathological conditions. Cells have evolved intricate signaling pathways to counteract oxidative stress and promote survival.

Research has demonstrated that this compound possesses a potent cytoprotective activity, particularly in shielding normal cells from oxidative stress. nih.govresearchgate.net Unlike Withaferin A, which can induce oxidative stress in normal cells, this compound promotes cell survival and protects against a variety of stresses, including oxidative, UV radiation, and chemical stresses. nih.govresearchgate.netnih.gov

The molecular mechanism underlying this protective effect involves the activation of pro-survival signaling pathways. Specifically, this compound has been shown to induce the pAkt/MAPK (Phosphoinositide 3-kinase/protein kinase B and Mitogen-Activated Protein Kinase) pathway. nih.gov The PI3K/Akt and MAPK/ERK signaling cascades are well-established regulators of cell survival, proliferation, and antioxidant responses. mdpi.com Activation of these pathways by this compound leads to the upregulation of anti-stress and pro-survival signals, thereby guarding normal cells against the toxic effects of various stressors. nih.gov

Table 2: Effects of this compound on Oxidative Stress Response

| Stressor | Effect of this compound | Key Signaling Pathway | Reference |

|---|---|---|---|

| Oxidative Stress | Protection of normal cells | pAkt/MAPK | nih.govresearchgate.net |

| UV Radiation | Protection of normal cells | pAkt/MAPK | nih.gov |

| Chemical Stress | Protection of normal cells | pAkt/MAPK | nih.gov |

| Withaferin A-induced toxicity | Protection of normal cells | pAkt/MAPK | nih.gov |

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Models

Assessment of Cytoprotective Effects Against Diverse Cellular Stresses (e.g., UV radiation, oxidative agents, chemical insults)

Studies utilizing various normal cell lines have consistently shown that 3-Methoxy-2,3-dihydrowithaferin-A (also referred to as 3βmWi-A) possesses potent cytoprotective properties. It has been observed to shield cells from damage induced by a range of stressors, including ultraviolet (UV) radiation, oxidative agents, and other chemical insults. researchgate.netnih.gov This protective capacity is notable as its parent compound, withaferin-A, tends to cause oxidative stress in normal cells. researchgate.net In contrast, this compound is well-tolerated at significantly higher concentrations. researchgate.netnih.gov

The molecular underpinnings of this cytoprotective activity have been linked to the induction of anti-stress and pro-survival signaling pathways. researchgate.netnih.gov Specifically, evidence points to the activation of the pAkt/MAPK pathway as a key mechanism through which this compound confers protection and promotes cell survival against various toxic challenges. researchgate.netnih.gov This suggests its potential to safeguard normal cells from toxicity associated with certain therapeutic regimens. researchgate.net

Table 1: Summary of In Vitro Cytoprotective Effects of this compound

| Stressor | Cellular Effect | Proposed Mechanism of Action | Reference |

| Oxidative Stress | Protection of normal cells | Induction of anti-stress and pro-survival signaling | researchgate.netnih.gov |

| UV Radiation | Protection of normal cells | Activation of pAkt/MAPK pathway | researchgate.netnih.gov |

| Chemical Insults | Protection of normal cells | - | researchgate.net |

Evaluation of Circadian Rhythm Modulatory Effects in Cancer and Normal Cell Lines

A fascinating aspect of this compound's bioactivity is its ability to modulate the circadian clock. Research has demonstrated that this compound dose-dependently lengthens the period of circadian rhythms in both cancer and normal cell lines. This effect was observed in Sarcoma 180 cancer cells as well as in normal fibroblast cells, including NIH3T3 and mouse embryonic fibroblasts (MEF).

Mechanistically, the compound was found to upregulate the mRNA expression and promoter activities of key clock genes, such as Bmal1, and the nuclear orphan receptors Rora and Nr1d1, which are crucial for the stabilization loop of Bmal1 expression. Further investigation revealed that this compound functions as an inverse agonist for the RAR-related orphan receptor α (RORα), directly interacting with it to modulate circadian rhythms.

Table 2: Effects of this compound on Circadian Rhythms in Cell Lines

| Cell Line | Cell Type | Observed Effect | Molecular Target/Pathway |

| Sarcoma 180 | Cancer (Sarcoma) | Dose-dependent elongation of circadian period | Upregulation of Bmal1, Rora, Nr1d1; Inverse agonist of RORα |

| NIH3T3 | Normal (Fibroblast) | Dose-dependent elongation of circadian period | Inverse agonist of RORα |

| MEF | Normal (Fibroblast) | Dose-dependent elongation of circadian period | Inverse agonist of RORα |

Studies on Anti-inflammatory and Immunomodulatory Potentials (if specific to this compound)

While the parent compound, withaferin A, is known for its anti-inflammatory and immunomodulatory properties, research specifically focused on this compound is still emerging. researchgate.net However, some evidence suggests that this derivative also possesses anti-inflammatory activities. Its mode of action is thought to involve the modulation of key signaling pathways implicated in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. The interaction with molecular targets like heat shock proteins may also contribute to its anti-inflammatory effects. medchemexpress.com

In Vivo Studies in Animal Models

Investigation of Anti-stress and Adaptogenic Properties

The demonstrated ability of this compound to protect normal cells against various stressors in vitro provides a molecular basis for potential anti-stress and adaptogenic properties in vivo. researchgate.netnih.gov The term "adaptogen" refers to substances that increase the body's resistance to physical, chemical, or biological stress. The plant from which this compound is often derived, Withania somnifera (Ashwagandha), has a long history of use in Ayurvedic medicine as a general tonic to relieve stress and enhance health. nih.gov The in vitro findings that this compound possesses a stress-relieving activity at the cellular level align with the traditional adaptogenic use of the source plant. researchgate.net However, specific in vivo studies in animal models to formally characterize the anti-stress and adaptogenic efficacy of the isolated this compound are not yet extensively documented in the available literature.

Preclinical Efficacy in Models of Neurological Protection (if specific to this compound)

The potential for this compound in the context of neurological protection is an area of growing interest, though direct in vivo evidence remains limited. General studies suggest that withanolides are valuable tools for scientists aiming to develop novel therapeutic agents for neurodegenerative diseases. medchemexpress.com The related compound, 2,3-dihydrowithaferin A, has been shown to be active against acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. medchemexpress.com While this suggests a potential avenue for neuroprotective action within this class of compounds, specific preclinical studies in animal models of neurological disorders focusing exclusively on this compound are not prominently featured in current scientific reports.

Studies on Anti-proliferative Activity in Sarcoma Models

Preclinical investigations into the anti-proliferative effects of this compound have utilized sarcoma cell lines to evaluate its potential as an anticancer agent. Research comparing this compound to its structural analog, Withaferin-A, has provided insights into the structure-activity relationship concerning its cytotoxic and anti-metastatic properties.

Detailed Research Findings

Studies have demonstrated that this compound does not exhibit significant anti-proliferative or anti-migration activity in sarcoma models. nih.gov In research using the U2OS osteosarcoma cell line, this compound was found to be largely inactive. nih.gov Unlike its parent compound, Withaferin-A, which effectively inhibited the migration of U2OS cells, this compound did not produce a similar effect at the tested concentrations. nih.govresearchgate.net

Analysis of cell viability further supports the observation that this compound lacks cytotoxic effects against these cancer cells. nih.gov At sub-toxic concentrations, no significant impact on the viability of U2OS cells was recorded. nih.gov This is in stark contrast to Withaferin-A, which is known for its potent anticancer activities. researchgate.netnih.gov The introduction of a methoxy (B1213986) group at the 3-beta position in this compound appears to attenuate the anticancer activity observed in Withaferin-A. researchgate.net In fact, this compound has been noted for its lack of cytotoxicity and is well-tolerated at higher concentrations in vitro. nih.govresearchgate.netnih.gov

The primary focus of these studies was often a direct comparison with Withaferin-A to understand the functional consequences of the structural modification. The findings consistently show that while Withaferin-A engages with molecular targets to inhibit cancer cell migration and invasion, this compound is ineffective in this regard. nih.govnih.gov

Interactive Data Table: Effect of this compound on U2OS Sarcoma Cell Migration

Below is a summary of the findings from a wound-healing assay used to assess cell migration.

| Compound | Concentration (µM) | Cell Line | Observed Effect on Cell Migration |

| This compound | 0.3 | U2OS | No significant difference from control |

| This compound | 0.6 | U2OS | No significant difference from control |

| Withaferin-A | 0.3 | U2OS | Inhibition of cell migration |

Advanced Analytical Methodologies for Research and Characterization

Isolation and High-Resolution Purification Techniques

The initial step in studying 3-Methoxy-2,3-dihydrowithaferin-A involves its extraction from plant material, often from species within the Solanaceae family like Withania somnifera and Physalis longifolia. medchemexpress.comnih.govmedchemexpress.comebi.ac.uk Following extraction, a multi-step purification process is required to isolate the compound from a complex mixture of other phytochemicals.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., DAD, ELSD)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. The purity of commercially available reference standards of this compound is typically assessed using HPLC coupled with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD). phytopurify.com

HPLC-DAD allows for the monitoring of the elution profile at multiple wavelengths, which aids in the identification and purity assessment of the compound based on its UV absorbance characteristics. HPLC-ELSD is a universal detection method that is not dependent on the chromophoric properties of the analyte, making it suitable for a wide range of compounds, including those with weak UV absorbance. The combination of these detection modes provides a comprehensive analysis of the sample's purity. phytopurify.com In some applications, HPLC analysis has been used to confirm the conversion of related compounds, such as 2,3-dihydrowithaferin A-3β-O-sulfate, into withaferin A under cell culture conditions. nih.gov

Preparative Chromatography (Column, SPE, TLC)

For the initial isolation and large-scale purification of this compound from crude plant extracts, various preparative chromatographic techniques are employed. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a fundamental technique used for the bulk separation of compounds. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent (mobile phase) is passed through the column to elute the compounds at different rates based on their polarity and affinity for the stationary phase.

Solid-Phase Extraction (SPE): SPE is often used for sample clean-up and fractionation prior to more refined chromatographic steps. It utilizes a solid sorbent to selectively retain the target compound or impurities from a liquid sample.

Thin-Layer Chromatography (TLC): TLC is a quick and efficient method for monitoring the progress of a separation and for determining the appropriate solvent system for column chromatography. It involves spotting the sample on a thin layer of adsorbent material and developing the plate in a sealed chamber with a solvent.

Through a combination of these preparative techniques, researchers can obtain enriched fractions of this compound, which are then subjected to further purification, often by preparative HPLC.

Comprehensive Structural Elucidation and Confirmation Techniques

Once a pure sample of this compound is obtained, a battery of spectroscopic techniques is used to determine and confirm its precise chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the structural assignment of this compound. phytopurify.com

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. ¹³C NMR provides information about the carbon skeleton.

2D NMR (COSY, HSQC, HMBC): 2D NMR experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure. For instance, Correlation Spectroscopy (COSY) shows proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) shows long-range correlations between protons and carbons.

The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, confirming the withanolide steroid framework, the positions of various functional groups, and the stereochemistry of the molecule.

High-Resolution Mass Spectrometry (MS, HRESIMS)

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is used to determine the exact molecular weight and elemental composition of this compound. phytopurify.com This technique provides a highly accurate mass measurement, which is used to calculate the molecular formula of the compound. The monoisotopic mass of this compound has been determined to be 502.29305, corresponding to the molecular formula C₂₉H₄₂O₇. ebi.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows absorption bands characteristic of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups, which are present in the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated systems within the molecule. The presence of chromophores, such as the α,β-unsaturated lactone in the side chain and the enone system in the steroid nucleus, gives rise to characteristic absorption maxima in the UV-Vis spectrum.

Together, these analytical methodologies provide a comprehensive characterization of this compound, ensuring its identity and purity for further biological and pharmacological investigations.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule like this compound. ed.ac.uknih.gov This powerful technique provides an unambiguous 3D map of the electron density within a single crystal, revealing the precise spatial arrangement of every atom.

The process begins with the growth of a high-quality single crystal of the compound, which can be a significant challenge for many natural products. Once a suitable crystal is obtained, it is mounted on a diffractometer and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are meticulously recorded.

This diffraction data is then used to solve the crystal structure. For determining the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is crucial. ed.ac.uknih.gov This effect, which is more pronounced for heavier atoms, introduces small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully analyzing these differences, crystallographers can determine the correct enantiomer.

A key parameter in this determination is the Flack parameter, which is refined during the structure solution process. ed.ac.uknih.gov A value close to 0 indicates that the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is the correct one. For light-atom structures like this compound (composed primarily of carbon, hydrogen, and oxygen), the anomalous scattering effects are weak, making the determination more challenging but still achievable with high-quality data and modern refinement techniques. ed.ac.uk

The IUPAC name for this compound, derived from its absolute configuration, is (1S,2R,5S,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-methoxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.0²,⁷.0⁷,⁹.0¹²,¹⁶]octadecan-3-one. nih.gov

Biochemical and Cell-Based Assays for Functional Characterization

While X-ray crystallography reveals the static structure of this compound, biochemical and cell-based assays are indispensable for understanding its biological function and its effects on living systems. longdom.org These assays provide crucial data on the compound's activities and its interactions with cellular components. biocrick.comnih.gov

Biochemical assays are conducted in a cell-free environment and are designed to measure the direct effect of the compound on a specific molecular target, such as an enzyme or receptor. For instance, studies have shown that the related compound, 2,3-dihydrowithaferin A, is active against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. medchemexpress.com Similar assays could be employed to determine if this compound shares this activity.

Cell-based assays, on the other hand, utilize living cells to investigate the compound's broader physiological effects. These assays can assess a wide range of cellular processes. Research has demonstrated that this compound exhibits cytoprotective activity, protecting normal cells from various stresses. biocrick.comnih.gov Specific assays used to determine this include:

Cell Viability Assays (e.g., MTT assay): These assays measure the metabolic activity of cells and are used to determine the cytotoxicity of a compound. Studies have shown that while Withaferin-A can be cytotoxic to cancer cells, this compound is well-tolerated at higher concentrations in normal cells. biocrick.comnih.gov

Reporter Gene Assays: These assays are used to study the effect of a compound on the expression of a specific gene. For example, a reporter gene could be linked to a promoter that is activated by a particular signaling pathway.

Immunoblotting (Western Blotting): This technique is used to detect and quantify specific proteins in a cell lysate. It has been used to show that Withaferin-A, but not this compound, causes a reduction in cytoskeleton proteins like Vimentin (B1176767) and N-Cadherin. researchgate.net

Immunostaining and Imaging: These techniques use antibodies to visualize the localization and expression of specific proteins within cells, providing spatial context to the biochemical data. researchgate.net

Through these assays, it has been discovered that this compound induces antistress and pro-survival signaling through the activation of the pAkt/MAPK pathway. nih.gov

Computational Approaches for Molecular Interaction Analysis

Computational methods, such as molecular docking and molecular dynamics simulations, have become powerful tools for predicting and analyzing the interactions between small molecules like this compound and their protein targets. nih.govresearchgate.net These in silico approaches complement experimental data and provide valuable insights at the atomic level.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor (a protein). longdom.org The process involves generating a large number of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity.

Studies have utilized molecular docking to compare the binding of Withaferin-A and this compound to various protein targets. For example, it was found that Withaferin-A binds with high efficacy to vimentin and heterogeneous nuclear ribonucleoprotein K (hnRNP-K), while this compound was ineffective. nih.govresearchgate.net This difference in binding affinity, predicted by docking and confirmed by experimental assays, helps to explain the observed differences in their biological activities. longdom.org

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-receptor interaction. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe the stability of the binding pose, the conformational changes in both the ligand and the protein upon binding, and the key interactions (such as hydrogen bonds and hydrophobic contacts) that stabilize the complex.

MD simulations can reveal the subtle differences in how this compound and its parent compound, Withaferin-A, interact with their targets. These simulations can help to rationalize why the addition of a methoxy (B1213986) group at the 3-position might alter the binding affinity and subsequent biological effect.

| Computational Method | Application to this compound | Key Findings |

| Molecular Docking | Prediction of binding poses and affinities to protein targets. | This compound shows weaker docking potential to molecular targets compared to Withaferin-A. longdom.org |

| Molecular Dynamics Simulations | Analysis of the stability and dynamics of ligand-protein complexes. | Can elucidate the atomic-level reasons for differences in binding affinity and biological activity. |

By integrating the precise structural information from X-ray crystallography with the functional data from biochemical and cell-based assays and the predictive power of computational modeling, a comprehensive understanding of this compound and its potential as a bioactive molecule can be achieved.

Future Research Directions and Translational Considerations

Elucidation of Additional Specific Molecular Targets and Signaling Networks

Initial research indicates that 3-Methoxy-2,3-dihydrowithaferin-A exerts its effects through the activation of pro-survival signaling pathways like pAkt/MAPK. nih.gov However, a comprehensive understanding of all its molecular interactions is still lacking. Future studies should aim to identify other specific protein targets and signaling cascades modulated by this compound. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking studies could be employed to uncover novel binding partners. For instance, while its parent compound, Withaferin-A, is known to interact with mortalin, a heat shock protein, and inhibit the NF-κB pathway, the precise interactions of the methoxy-derivative require further investigation. nih.govbiosynth.com A deeper understanding of its mechanism of action will be crucial for its development as a potential therapeutic agent.

Advanced Preclinical Model Development for Deeper Efficacy Studies

To date, research on this compound has primarily been conducted using in vitro cell-based assays. nih.govnih.gov To further validate its cytoprotective and other potential therapeutic effects, it is imperative to move towards more complex preclinical models. The development and utilization of animal models, such as mouse models of specific diseases, would provide valuable insights into the in vivo efficacy and pharmacokinetics of the compound. researchgate.net These studies would help to establish a more robust understanding of its biological activity in a whole-organism context.

Exploration of Synergistic Effects with Other Bioactive Compounds

Investigating the potential synergistic effects of this compound with other bioactive compounds could lead to novel combination therapies. For example, its cytoprotective properties could be leveraged to mitigate the toxicity of conventional chemotherapeutic agents in cancer treatment, potentially enhancing their therapeutic index. nih.gov Systematic screening of this compound in combination with a library of known drugs or other natural products against various disease models could reveal promising synergistic interactions that warrant further investigation.

Design and Optimization of Novel Delivery Systems for Research Applications

The physicochemical properties of this compound, such as its solubility and stability, may influence its bioavailability and efficacy in biological systems. Research into novel delivery systems, such as encapsulation in nanoparticles, liposomes, or conjugation to targeting moieties, could enhance its delivery to specific cells or tissues. researchgate.net For example, protocols for dissolving related compounds like Dihydrowithaferin A in vehicles such as DMSO, PEG300, Tween-80, and saline could be adapted and optimized for this specific molecule to improve its handling and administration in research settings. medchemexpress.com

Long-Term Biological Impact Assessments in Relevant Preclinical Systems

While short-term studies have demonstrated the cytoprotective effects of this compound, its long-term biological impact remains to be elucidated. nih.gov Chronic exposure studies in relevant preclinical models are necessary to assess any potential cumulative effects, either beneficial or adverse. These long-term assessments are critical for understanding the sustained biological response to the compound and for informing its potential for long-term therapeutic applications.

Standardization of Research Protocols and Materials for Reproducibility

To ensure the reproducibility and comparability of research findings across different laboratories, there is a need for the standardization of research protocols and the quality of this compound used in studies. This includes establishing standardized methods for its isolation, synthesis, purification, and characterization. Furthermore, developing and adhering to consistent experimental protocols for in vitro and in vivo studies will be crucial for building a cohesive and reliable body of evidence on its biological effects.

Compound Information Table

Q & A

Basic Research Questions

Q. What analytical techniques are essential for confirming the structural identity and purity of 3-Methoxy-2,3-dihydrowithaferin-A?

- Methodological Answer: High-performance liquid chromatography (HPLC) is critical for purity assessment (≥98% as reported in research-grade materials), while nuclear magnetic resonance (NMR) spectroscopy confirms stereochemical and structural integrity. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. Cross-referencing with databases like CAS RN 73365-94-3 ensures accurate identification .

Q. Which in vitro cellular models are validated for initial screening of cytoprotective activity?

- Methodological Answer: Normal cell lines (e.g., primary fibroblasts or epithelial cells) exposed to oxidative stressors (e.g., H₂O₂ or UV radiation) are standard. Viability assays (MTT, ATP luminescence) quantify protection against stress-induced apoptosis. Dose ranges should span 1–100 µM to capture threshold effects, as cytoprotection is concentration-dependent .

Q. How should researchers address solubility challenges in biological assays?

- Methodological Answer: Pre-solubilize in dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity. For aqueous stability, use ethanol or PEG-based vehicles. Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates in working concentrations .

Q. What quality control measures are critical for batch-to-batch reproducibility?

- Methodological Answer: Implement orthogonal validation:

- Purity: HPLC with dual detectors (UV/ELSD) and ≥95% chromatographic area.

- Stability: Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess thermal and hydrolytic resistance.

- Bioactivity: Standardized positive controls (e.g., N-acetylcysteine for oxidative stress models) .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the cytoprotective pathways of this compound?

- Methodological Answer: Combine transcriptomic profiling (RNA-seq) with pathway enrichment analysis to identify stress-response genes (e.g., Nrf2/ARE, HSP70). Pharmacological inhibition (e.g., KEAP1 knockdown) or CRISPR-edited cell lines can validate target engagement. Redox-sensitive fluorescent probes (e.g., DCFH-DA) quantify ROS scavenging efficacy .

Q. How can researchers resolve discrepancies in reported EC₅₀ values across studies?

- Methodological Answer: Standardize variables:

- Cell type: Use isogenic lines to eliminate genetic variability.

- Stress induction: Calibrate stressors (e.g., H₂O₂ concentration) to achieve 50% baseline lethality.

- Endpoint timing: Align measurement windows (e.g., 24h post-treatment) to avoid recovery artifacts. Meta-analysis of published EC₅₀ ranges (1–50 µM) helps establish consensus .

Q. What strategies differentiate this compound from co-occurring withanolides in plant extracts?

- Methodological Answer: Bioassay-guided fractionation using reverse-phase HPLC coupled with LC-MS/MS. Compare retention times and fragmentation patterns against authenticated standards. Competitive activity assays (e.g., NF-κB inhibition) isolate compound-specific effects .

Q. How can advanced spectroscopic techniques resolve stereochemical uncertainties?

- Methodological Answer: X-ray crystallography provides definitive stereochemical assignment. For non-crystalline samples, use nuclear Overhauser effect spectroscopy (NOESY) to confirm spatial proximity of methoxy and dihydro groups. Computational modeling (DFT) validates experimental NMR chemical shifts .

Q. What statistical frameworks are optimal for time-resolved cytoprotection data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.